molecular formula C8H9Cl2NO2S B13937340 N-(3,5-dichlorophenyl)ethanesulfonamide

N-(3,5-dichlorophenyl)ethanesulfonamide

Cat. No.: B13937340
M. Wt: 254.13 g/mol
InChI Key: YWQFIKPREUAMEX-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonyl group (-SO₂CH₂CH₃) attached to a 3,5-dichlorophenyl ring. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . For example, 3-(3,5-dichlorophenyl)-N-(1-methyl)2,4-dioxo-1-imidazolidine carboxamide () is a fungicide with a molecular weight of 330.17 g, suggesting that the dichlorophenyl group enhances bioactivity against fungal pathogens .

The compound’s structural framework—combining electron-withdrawing chlorine substituents and a sulfonamide moiety—may influence its solubility, stability, and binding affinity. Ethanesulfonamide derivatives, such as N-(2,4-dichlorophenyl)ethanesulfonamide (QB-5326, 95% purity; ), demonstrate the importance of substituent positioning on physicochemical properties and biological efficacy .

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3

InChI Key

YWQFIKPREUAMEX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)ethanesulfonamide typically involves the reaction of 3,5-dichloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides

    Oxidation: Sulfonic acids

    Reduction: Amines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Substituent Positioning

  • N-(2,4-Dichlorophenyl)ethanesulfonamide (QB-5326): This positional isomer substitutes chlorine at the 2- and 4-positions of the phenyl ring.
  • N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide :
    Replacing the ethanesulfonyl group with a nitrobenzenesulfonyl group introduces additional electron-withdrawing effects, which could enhance stability and crystallinity. The crystal structure of this compound () reveals planar geometry, favoring π-π stacking interactions in solid-state packing .

Functional Group Variations

  • N-(3,5-Dichlorophenyl)-N-(2-methylallyl)octanamide (1j) :
    Replacing the sulfonamide with an octanamide group () shifts the compound’s hydrophobicity, as evidenced by its classification as a pale yellow oil. Such lipophilic derivatives may exhibit enhanced membrane permeability .

Table 1: Comparative Data of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications Reference
3-(3,5-Dichlorophenyl)imidazolidinecarboxamide 330.17 136 Water, ethanol, acetone Fungicide (Botrytis spp.)
N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide Not reported Not reported Likely polar solvents Structural studies
N-(2,4-Dichlorophenyl)ethanesulfonamide (QB-5326) Not reported Not reported Not reported Pharmaceutical intermediates
1-Cyano-N-(3,5-dichlorophenyl)ethanesulfonamide Not reported Not reported Assumed polar solvents Research chemical

Key Observations:

Bioactivity : The 3,5-dichloro substitution pattern is critical for antifungal activity, as seen in the imidazolidinecarboxamide derivative () .

Solubility Trends: Sulfonamides with nitro or cyano groups () are likely more soluble in polar solvents than non-functionalized analogs.

Synthetic Utility : Ethanesulfonamide derivatives like QB-5326 () serve as intermediates in drug synthesis, underscoring their versatility .

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